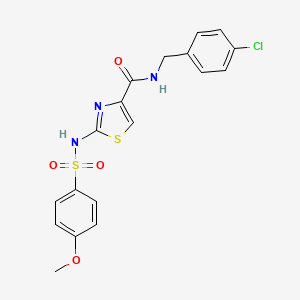
N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O4S2 and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound incorporates a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 2-(4-methoxyphenylsulfonamido)thiazole-4-carboxylic acid derivatives. The process may include various steps such as acylation and cyclization, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions to achieve high yields and purity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
- Tested Microorganisms :
- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The antimicrobial effectiveness is often assessed using methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. Results indicate that this compound exhibits potent antibacterial activity comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
| Candida albicans | 12 | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that the compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), through mechanisms involving the modulation of cell cycle progression and the activation of caspases.
- Cell Lines Tested :
- MCF-7 : Significant reduction in cell viability at concentrations above 10 µM.
- A549 : Induction of apoptosis confirmed by flow cytometry analysis.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12 | 70 |
| A549 | 10 | 65 |
Case Studies
- Antimicrobial Efficacy : A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the synthesis of various thiazole derivatives and their antimicrobial evaluations. The results demonstrated that compounds similar to this compound exhibited strong activity against both bacterial and fungal strains .
- Anticancer Potential : Another research article detailed the effects of thiazole derivatives on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHUZDOQAPACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














